molecular formula C18H16F3N5O2 B4941422 5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4941422
M. Wt: 391.3 g/mol
InChI Key: PGUYVBZNKGZROS-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole-4-carboxamide core. Key structural features include:

  • N-(2-(Trifluoromethyl)phenyl) amide group: Introduces strong electron-withdrawing properties and lipophilicity, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2/c1-2-28-12-9-7-11(8-10-12)26-16(22)15(24-25-26)17(27)23-14-6-4-3-5-13(14)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYVBZNKGZROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the ethoxyphenyl and trifluoromethylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the ethoxy group could yield various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its triazole structure, which is known for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and biological potency, making it a candidate for various applications.

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that compounds with similar structural features effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. A study reported that triazole derivatives could inhibit the growth of bacteria and fungi, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. It acts as a potent inhibitor of GABA-regulated chloride channels in insects, similar to other known insecticides like fipronil. In laboratory settings, it demonstrated significant toxicity against common agricultural pests, indicating its potential use in pest control formulations .

Herbicidal Properties

Research has also explored the herbicidal potential of triazole derivatives. The compound's ability to disrupt plant growth processes makes it a candidate for developing herbicides that target specific weed species without affecting crops .

Case Studies and Experimental Data

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Insecticidal Activity High toxicity against agricultural pests
Herbicidal Properties Disruption of growth in targeted weed species

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The ethoxyphenyl and trifluoromethylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the 1,2,3-triazole-4-carboxamide scaffold, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Biological Activity/Properties References
Target Compound : 5-Amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-... - 1-(4-Ethoxyphenyl)
- N-(2-Trifluoromethylphenyl)
~421.37* Not explicitly reported; inferred antimicrobial potential
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... - 1-(4-Methoxyphenyl)
- N-(4-Chlorophenyl)
~398.84 Anticancer (DNA intercalation inferred)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-... (ZIPSEY) - 1-(4-Chlorophenyl)
- N-(Hydroxypropan-2-yl)
~399.87 Structural stability via hydrogen bonding
5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide - 1-(4-Fluorobenzyl)
- Unsubstituted amide
~235.26 Antibacterial (SOS response inhibition)
5-Amino-1-(3-(trifluoromethyl)phenyl)-... (CymitQuimica) - 1-(3-Trifluoromethylphenyl)
- Unsubstituted amide
~301.24 Discontinued; fluorination enhances bioavailability
1-(2-Methoxy-phenyl)-5-methyl-1H-... (MFCD07348308) - 1-(2-Methoxyphenyl)
- N-(4-Ethoxyphenyl)
~351.39 No activity reported; crystallographic data available

*Calculated based on molecular formula C₁₈H₁₆F₃N₅O₂.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., trifluoromethyl in the target compound) enhance metabolic resistance but may reduce solubility.
  • Chlorophenyl/methoxyphenyl substituents (e.g., ZIPSEY) correlate with intermolecular hydrogen bonding, critical for crystal packing and stability.
  • Fluorinated analogs (e.g., CymitQuimica’s compound) demonstrate discontinued development due to toxicity or optimization challenges, underscoring the delicate balance of fluorination in drug design.

Anticancer vs. The 5-amino-1-(carbamoylmethyl) scaffold () disrupts bacterial SOS response, suggesting substituent-dependent mechanism switching.

Crystallographic and Computational Data :

  • SHELX software () has been pivotal in resolving crystal structures of analogs like ZIPSEY, revealing conformational preferences critical for activity.
  • Hirshfeld surface analysis () highlights the role of van der Waals interactions in stabilizing triazole-carboxamide derivatives.

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 2-(trifluoromethyl)phenyl group in the target compound likely enhances target binding through hydrophobic interactions, a trait shared with fluorinated kinase inhibitors.
  • Ethoxy vs. methoxy substituents : Ethoxy’s larger size may improve membrane permeability but reduce metabolic clearance compared to methoxy.

Limitations and Future Directions: Limited solubility data for the target compound necessitate further formulation studies. Comparative in vitro assays (e.g., MIC, IC₅₀) against analogs in and are required to validate inferred activities.

Biological Activity

5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound exhibits diverse biological activities due to its unique molecular structure, which includes an amino group, an ethoxyphenyl moiety, and a trifluoromethyl-substituted phenyl group. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

C17H16F3N5O2\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}_5\text{O}_2

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that compounds with triazole moieties can inhibit cancer cell proliferation. For instance, derivatives of triazoles have been shown to exhibit significant activity against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa. In these studies, compounds similar to this compound demonstrated low micromolar IC50 values against these cell lines .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
5kMDA-MB-2310.25
5lHeLa0.30
5bJurkat>10

2. Mechanism of Action
The anticancer activity is primarily attributed to the inhibition of Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. The presence of specific substituents on the triazole ring affects binding affinity and activity. For example, compounds with dimethoxy substitutions showed enhanced binding affinity due to favorable hydrogen bond interactions .

3. Toxicological Considerations
The compound's interaction with mitochondrial functions has been noted in various studies. The triazole moiety may act as a toxicophore that inhibits complex I in the mitochondrial respiratory chain, leading to increased oxidative stress and apoptosis in cancer cells . However, this mechanism necessitates careful evaluation due to potential adverse effects on normal cells.

Case Studies

Several studies have explored the biological activity of related triazole compounds:

Study 1: Anticancer Efficacy
A study published in PubMed Central examined a series of triazole derivatives for their anticancer properties. The most active compounds were identified based on their ability to inhibit Bcl-2 protein expression in various cancer cell lines, providing a basis for further development as therapeutic agents .

Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR highlighted that modifications in the phenyl substitution patterns significantly influenced the biological activity of triazole derivatives. For instance, the introduction of electron-withdrawing groups like trifluoromethyl improved the overall potency against Bcl-2 expressing cells .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(4-ethoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Condensation : Reacting 4-ethoxyaniline with 2-(trifluoromethyl)phenyl isocyanide to form a carboximidoyl chloride intermediate.

Cycloaddition : Reacting the intermediate with sodium azide under Huisgen 1,3-dipolar conditions to form the triazole core.

Functionalization : Introducing the amino group via selective reduction or substitution.
Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cycloaddition to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Catalysts : Copper(I) catalysts (e.g., CuI) improve regioselectivity in triazole formation .

Q. What analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., ethoxyphenyl vs. trifluoromethylphenyl signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ≈ 423.35 g/mol) and fragmentation patterns .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Q. What in vitro models are appropriate for initial evaluation of biological activity?

Methodological Answer:

  • Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC₅₀ values).
  • Microbial Pathogens : Test against S. aureus or E. coli via broth microdilution (MIC values).
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR) using fluorogenic substrates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence physicochemical properties and target binding?

Methodological Answer:

  • Lipophilicity : The -CF₃ group increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Electron-Withdrawing Effects : Stabilizes aromatic π-π stacking with hydrophobic enzyme pockets (e.g., observed in molecular docking with COX-2) .
  • Metabolic Stability : Reduces oxidative degradation (tested in liver microsomes) .

Q. How can computational modeling guide derivative design to improve solubility?

Methodological Answer:

  • QSAR Models : Correlate substituent electronegativity (e.g., -OCH₂CH₃) with aqueous solubility (measured via nephelometry).
  • Molecular Dynamics (MD) : Simulate hydration shells to predict solubility enhancements from polar groups (e.g., -OH or -COOH) .
  • Docking Studies : Identify steric clashes in target binding pockets to prioritize smaller substituents .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and TNF-α suppression (qPCR) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies .

Future Directions

  • Derivative Libraries : Synthesize analogs with heterocyclic replacements (e.g., oxadiazole) to explore SAR .
  • In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS .
  • Target Deconvolution : Apply chemoproteomics to identify off-target interactions .

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